Castor oil
Overview
Description
Castor oil appears as pale-yellow or almost colorless transparent viscous liquid with a faint mild odor and nauseating taste. Density 0.95 g / cm3. A mixture of glycerides, chiefly ricinolein (the glyceride of ricinoleic acid).
This compound is a vegetable oil obtained by pressing the seeds of the this compound plant (Ricinus communis L.) mainly cultivated in India, South America, Africa, and China. This compound is a rich source of [DB02955], which represents up to 90% of the total this compound content. It also consists up to 4% linoleic, 3% oleic, 1% stearic, and less than 1% linolenic fatty acids. [DB02955] has a hydroxyl group that provides a functional group location for various chemical reactions, making it a favourable substance in industrial applications. This compound does not contain ricin, which is a natural poison found in the this compound plant; the toxic lectin remains in the bean pulp following oil isolation. Due to its renewability and high versatility in addition to being the only commercial source of a hydroxylated fatty acid, this compound has been used as a vital raw material for the chemical industry. This compound was mainly used in the manufacturing of soaps, lubricants, and coatings. It is an FDA-approved food additive directly added to food products for human consumption. It can also be found in hard candies as a release agent and anti-sticking agent, or supplementary vitamins and mineral oral tablets as an ingredient for protective coatings. This compound is found in over-the-counter oral liquids as a stimulant laxative, and is also added in commercial cosmetic, hair, and skincare products.
This compound is a vegetable oil pressed from the seeds of the castor bean, Ricinus communis. This compound has many industrial applications and is used medicinally as a laxative and as an excipient.
Oil obtained from seeds of Ricinus communis that is used as a cathartic and as a plasticizer.
Mechanism of Action
Castor oil is a mix of triglycerides consisting of mainly ricinolein, linoleic acid, oleic acid, palmitic acid, stearic acid, dihydroxystearic acid, and traces of other fatty acids. The main pharmacodynamic effects of this compound are mediated by ricinoleic acid, a hydroxylated fatty acid released from this compound by intestinal lipases. It was believed that ricinoleic acid acts as an anionic surfactant that reduces net absorption of fluid and electrolytes, and stimulates intestinal peristalsis. However, a recent study suggests that ricinoleic acid interacts with EP3 prostanoid receptors expressed on intestinal and uterine smooth muscles. Via activating EP3 prostanoid receptors on intestinal and uterine smooth muscle cells, ricinoleic acid promotes laxation and uterus contraction, respectively. EP3 receptor act as the major prostanoid receptor in the intestine mediating propulsive effects on gut motility, and activation of EP3 receptors has been demonstrated to evoke contraction of uterine smooth muscle.
This compound has been classified as a stimulant because lipolysis in small intestine liberates ricinoleic acid ... /which/ stimulates smooth muscle and inhibits the absorption of water and electrolytes resulting in fluid accumulation in vitro, but it is not known whether these changes affect fluid movement or...laxative effect in vivo.
In a study involving male Crl:CD BR rats, the findings suggested that this compound-induced diarrhea is the result of activation of NK1 and NK2 receptors by endogenous tachykinins.
Properties
IUPAC Name |
2,3-bis[[(Z)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-12-hydroxyoctadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMPKEQAKRGZGQ-AAKVHIHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(O)C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CC(O)CCCCCC)COC(=O)CCCCCCC/C=C\CC(O)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Castor oil appears as pale-yellow or almost colorless transparent viscous liquid with a faint mild odor and nauseating taste. Density 0.95 g / cm3. A mixture of glycerides, chiefly ricinolein (the glyceride of ricinoleic acid)., Liquid; Other Solid, Pale yellow viscous liquid; [Merck Index] Colorless viscous liquid; [ICSC] Light yellow to green oily liquid; [CHRIS], COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | CASTOR OIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18004 | |
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Record name | Castor oil | |
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Record name | Castor oil | |
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Record name | CASTOR OIL | |
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Boiling Point |
595 °F at 760 mmHg (NTP, 1992), 313 °C | |
Record name | CASTOR OIL | |
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Record name | Castor oil | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
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Record name | CASTOR OIL | |
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Flash Point |
445 °F (NTP, 1992), 445 °F (229 °C) (closed cup), 445 °F (closed cup), 229 °C c.c. | |
Record name | CASTOR OIL | |
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URL | https://cameochemicals.noaa.gov/chemical/18004 | |
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Record name | Castor oil | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
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Record name | CASTOR OIL | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Miscible with absolute ethanol, methanol, ether, chloroform, and glacial acetic acid., Soluble in alcohol, benzene, carbon disulfide, chloroform, INSOL IN WATER, Solubility in water: very poor | |
Record name | CASTOR OIL | |
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Record name | Castor oil | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CASTOR OIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
0.96 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.945-0.965 at 25 °C/25 °C, Density: 0.961-0.963 at 15.5 °C/15.5 °C, Clear, pale-yellow, oily liquid; mild odor. Density: 0.967 at 25 °C/25 °C, saponification value 300, iodine value 76, solidifies at -40 °C. Solulble in most organic liquids; insoluble in water. Combustible. /Caster oil, acetylated (glyceryl tri-(12)acetyl rincoleate)/, Relative density (water = 1): 0.96 | |
Record name | CASTOR OIL | |
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Record name | Castor oil | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CASTOR OIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Mechanism of Action |
Castor oil has been classified as a stimulant because lipolysis in small intestine liberates ricinoleic acid ... /which/ stimulates smooth muscle and inhibits the absorption of water and electrolytes resulting in fluid accumulation in vitro, but it is not known whether these changes affect fluid movement or...laxative effect in vivo., In a study involving male Crl:CD BR rats, the findings suggested that castor oil-induced diarrhea is the result of activation of NK1 and NK2 receptors by endogenous tachykinins. | |
Record name | Castor oil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Heavy metals (as Pb): not more than 10 mg/kg | |
Record name | Castor oil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
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Color/Form |
Pale-yellowish or almost colorless, transparent, viscous liquid | |
CAS No. |
8001-79-4 | |
Record name | CASTOR OIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Castor Oil [JAN] | |
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Record name | Castor oil | |
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Record name | Castor oil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CASTOR OIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |
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Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
10 °F (NTP, 1992), Freezing point: -10 °C, A hard waxy product. It is insoluble in water and organic solvents. MP: 85 °C. /Caster oil, hydrogenated/, -10 - -18 °C | |
Record name | CASTOR OIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Castor oil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CASTOR OIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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